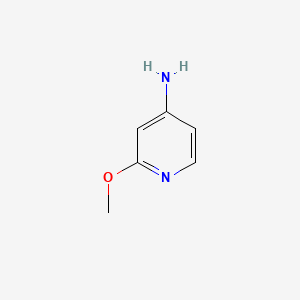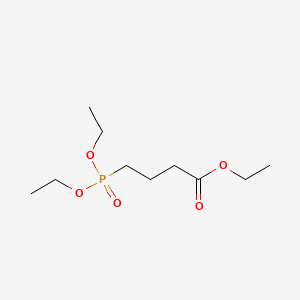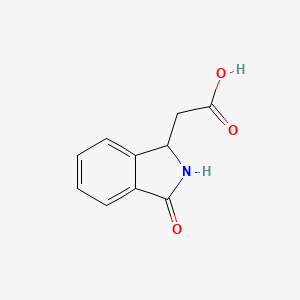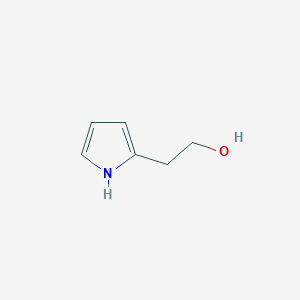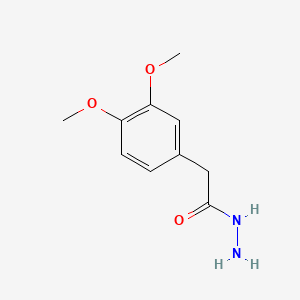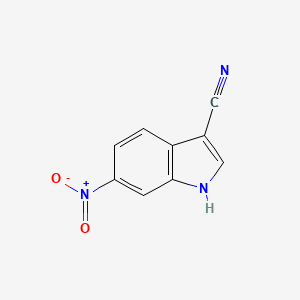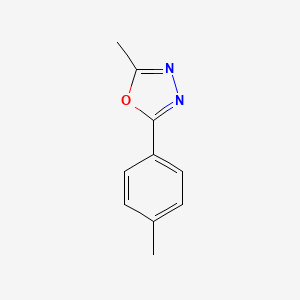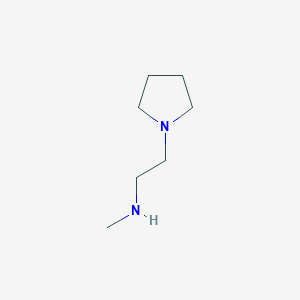
N-methyl-2-pyrrolidin-1-ylethanamine
Vue d'ensemble
Description
“N-methyl-2-pyrrolidin-1-ylethanamine” is a chemical compound with the CAS Number: 1051364-49-8 . It is also known as “N-methyl-2-(1-pyrrolidinyl)ethanamine” and has a molecular weight of 201.14 . The compound is a solid in physical form .
Synthesis Analysis
The synthesis of compounds similar to “N-methyl-2-pyrrolidin-1-ylethanamine” often involves the use of the five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “N-methyl-2-pyrrolidin-1-ylethanamine” is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
“N-methyl-2-pyrrolidin-1-ylethanamine” is a solid compound . It is colorless, although impure samples can appear yellow . It is miscible with water and with most common organic solvents .Applications De Recherche Scientifique
Application in Solar Engineering Materials Science
- Scientific Field : Solar Engineering Materials Science .
- Summary of the Application : NMP is used as an additive for perovskite solar cells (PSCs). The quality of perovskite films is essential to the performance of such devices, and introducing additives into the precursor solution is an effective way to control film morphology and reduce defect density .
- Methods of Application or Experimental Procedures : NMP is introduced into the precursor solution as an effective quality additive for perovskite films. Addition of 5% NMP precursor solution to PSCs with a hole transport layer (3,4-ethylenedioxythiophene) of polystyrene sulfonate (PEDOT:PSS) shows the desired characteristics .
- Results or Outcomes : The addition of NMP resulted in an open circuit voltage of 0.91 V, short circuit current density of 18.65 mA/cm², filling factor of almost 77%, energy conversion efficiency of 13.04%, and device stability of up to 60 days .
Application in Polyurethane Dispersions
- Scientific Field : Polymer Chemistry .
- Summary of the Application : NMP is a toxic dipolar aprotic solvent widely used in the synthesis of polyurethane dispersions (PUD). Since legislation strongly restricts this substance, green alternatives are essential .
- Results or Outcomes : Dihydrolevoglucosenone and gamma valerolactone demonstrate comparable performance to that of NMP as cosolvent in the synthesis and the film forming process of PUD .
Application in Biological Research
- Scientific Field : Biological Research .
- Summary of the Application : Pyrrolones and pyrrolidinones, including NMP, are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .
- Methods of Application or Experimental Procedures : NMP is used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
- Results or Outcomes : Pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Application in Lignocellulose Pretreatment
- Scientific Field : Bioenergy .
- Summary of the Application : NMP is used as a pretreatment solvent for lignocellulose, with excellent lignin solubility and preserved β-O-4 linkages available in the original lignin structure .
- Methods of Application or Experimental Procedures : NMP is used as a pretreatment solvent for lignocellulose. The formation of 4-methylamino butyric acid in the NMP pretreatment system increases the polarity of the solvent system .
- Results or Outcomes : The results indicate that NMP pretreatment can lead to high lignin solubility and preserved β-O-4 linkages .
Application in Pharmaceutical Sciences
- Scientific Field : Pharmaceutical Sciences .
- Summary of the Application : NMP, also known as Pharmasolve, is a very strong solubilizing agent and has important applications in different fields of industry, especially in pharmaceutical sciences .
- Methods of Application or Experimental Procedures : NMP is used as a solvent in the synthesis of various pharmaceutical compounds .
- Results or Outcomes : NMP is an acceptable pharmaceutical solvent and its efficacy, toxicity, and side effects are comparable with other common solvents .
Application in Petrochemical Processing
- Scientific Field : Petrochemical Processing .
- Summary of the Application : NMP is used to recover certain hydrocarbons generated in the processing of petrochemicals, such as the recovery of 1,3-butadiene and acetylene .
- Methods of Application or Experimental Procedures : NMP is used to absorb hydrogen sulfide from sour gas and hydrodesulfurization facilities .
- Results or Outcomes : Its good solvency properties have led to NMP’s use to dissolve a wide range of polymers .
Safety And Hazards
“N-methyl-2-pyrrolidin-1-ylethanamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a Category 2 skin irritant and a Category 2 serious eye irritant . It may cause respiratory irritation and may damage the unborn child . It may also cause damage to organs through prolonged or repeated exposure .
Propriétés
IUPAC Name |
N-methyl-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-4-7-9-5-2-3-6-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGYDOOXVKDZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304415 | |
| Record name | N-methyl-2-pyrrolidin-1-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-pyrrolidin-1-ylethanamine | |
CAS RN |
32776-22-0 | |
| Record name | N-Methyl-1-pyrrolidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32776-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 165662 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032776220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32776-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-methyl-2-pyrrolidin-1-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[2-(pyrrolidin-1-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)
